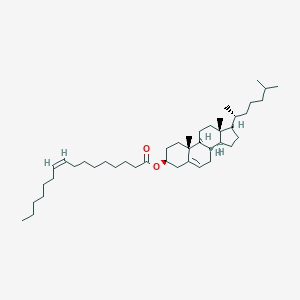

Cholesteryl palmitoleate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12-/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODJWNWCVNUPAQ-XDOSKZMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312800 | |

| Record name | Cholesteryl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16711-66-3 | |

| Record name | Cholesteryl palmitoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16711-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl 9-hexadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132TTN4QMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

biosynthesis of cholesteryl palmitoleate in mammalian cells

An In-Depth Technical Guide to the Biosynthesis of Cholesteryl Palmitoleate in Mammalian Cells

Abstract

Cholesteryl esters (CEs) are neutral, hydrophobic lipids essential for the storage and transport of cholesterol in mammalian systems. The specific composition of the fatty acid moiety of CEs can significantly influence cellular processes and has been implicated in various pathologies. This technical guide provides a comprehensive exploration of the biosynthesis of a key monounsaturated CE, this compound. We will dissect the core biochemical pathways, delve into the enzymatic machinery of Sterol O-acyltransferases (SOATs), present validated experimental workflows for its quantification, and discuss the therapeutic landscape of targeting this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fundamental aspect of lipid metabolism.

The Central Role of this compound in Cellular Homeostasis

This compound is a cholesteryl ester formed through an ester bond between the hydroxyl group of cholesterol and the carboxylate group of palmitoleic acid (16:1n-7), a monounsaturated omega-7 fatty acid.[1] This esterification reaction is a critical cellular strategy to buffer excess free cholesterol, which can be toxic to cell membranes, and to package it for storage in cytoplasmic lipid droplets or for transport via lipoproteins.[2][3]

The dysregulation of CE metabolism, leading to their accumulation, is a hallmark of several diseases. In vascular macrophages, the buildup of CEs leads to the formation of foam cells, a critical event in the genesis of atherosclerosis.[2] Furthermore, abnormal CE accumulation in the brain has been increasingly implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease.[4][5] Therefore, understanding the precise mechanisms governing the synthesis of specific CE species like this compound is paramount for developing targeted therapeutic interventions.

The Core Biosynthetic Pathway: From Precursors to Ester

The synthesis of this compound is not a standalone event but the culmination of two distinct, yet interconnected, metabolic pathways: fatty acid synthesis/desaturation and cholesterol esterification. The entire process is localized primarily within the endoplasmic reticulum (ER).[6][7]

Substrate I: The Generation of Palmitoleoyl-CoA

The specific fatty acid that defines this compound is palmitoleic acid. Mammalian cells synthesize this monounsaturated fatty acid de novo.

-

Palmitic Acid Synthesis: The process begins with the synthesis of the 16-carbon saturated fatty acid, palmitic acid, from acetyl-CoA in the cytosol.[8]

-

Desaturation: Palmitic acid is then desaturated by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) , an ER-resident enzyme. SCD1 introduces a double bond at the delta-9 position, converting palmitoyl-CoA to palmitoleoyl-CoA.[9][10] This enzymatic step is a critical control point determining the availability of the specific acyl-CoA required for this compound synthesis.

Substrate II: The Cellular Cholesterol Pool

The second substrate, cholesterol, is sourced from two main routes:

-

De novo synthesis: A complex pathway occurring primarily in the ER.[7][11]

-

Uptake: Primarily through the endocytosis of low-density lipoproteins (LDLs) via the LDL receptor.

The Esterification Reaction

The final, committing step is the esterification of cholesterol with palmitoleoyl-CoA. This reaction is catalyzed by the enzyme Sterol O-acyltransferase (SOAT) , also widely known as Acyl-CoA:cholesterol acyltransferase (ACAT) .[2][12] This ER-localized enzyme transfers the palmitoleoyl group from palmitoleoyl-CoA to the 3-beta-hydroxyl group of cholesterol, forming this compound and releasing Coenzyme A (CoA).[6]

The Enzymatic Workhorse: Sterol O-Acyltransferases (SOAT/ACAT)

SOATs are integral membrane proteins within the ER that play the central role in cellular cholesterol esterification.[13] In mammals, two distinct isoforms, SOAT1 and SOAT2, exist with discrete tissue distributions and primary functions.[14]

-

SOAT1 (ACAT1): This isoform is expressed ubiquitously in mammalian cells.[13] Its primary function is to convert excess intracellular cholesterol into CEs for storage in lipid droplets. This serves as a crucial protective mechanism, preventing the cytotoxic accumulation of free cholesterol in cellular membranes.[2][15]

-

SOAT2 (ACAT2): The expression of SOAT2 is largely restricted to hepatocytes and intestinal enterocytes.[13] It plays a specialized role in providing the large amounts of CEs required for assembly and secretion of apoB-containing lipoproteins (VLDL in the liver and chylomicrons in the intestine).[2]

Regulation of SOAT Activity

The activity of SOAT enzymes is tightly controlled to maintain cholesterol homeostasis:

-

Substrate Availability: The rate of esterification is directly influenced by the cellular concentrations of its two substrates: free cholesterol and long-chain fatty acyl-CoAs.

-

Allosteric Activation: SOAT enzymes possess distinct sterol-binding sites. They are allosterically activated by cholesterol, meaning that as free cholesterol levels rise in the ER membrane, the enzyme's activity increases to sequester it into CE stores.[13]

-

Transcriptional Control: While SOAT itself is not always the primary point of transcriptional regulation, its activity is indirectly controlled by pathways that govern lipid metabolism. For instance, the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which senses low cellular cholesterol, upregulates genes for cholesterol synthesis and uptake, thereby increasing the substrate pool for SOAT.[16] In specialized tissues like the adrenal gland, SOAT1 expression has been shown to be regulated by Steroidogenic factor-1 (SF-1) , linking cholesterol storage to steroid hormone production.[17]

Experimental Methodologies for Quantification

To investigate the biosynthesis of this compound, a robust and sensitive analytical workflow is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering high specificity and the ability to perform stable isotope tracing.[18][19]

Experimental Workflow Overview

The following diagram outlines the key stages in a typical experiment designed to measure the rate of de novo this compound synthesis in cultured mammalian cells.

Protocol 1: Cell Culture and Stable Isotope Labeling

Causality: The use of stable, non-radioactive isotopes like ¹³C allows for the direct tracking of atoms from a precursor into the final product. This method distinguishes newly synthesized lipids from pre-existing pools, providing a true measure of biosynthetic flux.

Methodology:

-

Cell Seeding: Plate mammalian cells (e.g., HepG2 hepatocytes, RAW 264.7 macrophages) in appropriate culture vessels and grow to ~80% confluency.

-

Labeling Medium Preparation: Prepare fresh culture medium containing the stable isotope precursor. A common choice is [U-¹³C₁₆]-Palmitic acid complexed to bovine serum albumin (BSA). A typical concentration is 50-100 µM.

-

Labeling: Remove the old medium, wash cells once with phosphate-buffered saline (PBS), and add the labeling medium.

-

Incubation: Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) under standard culture conditions (37°C, 5% CO₂). The duration depends on the expected turnover rate of the lipid pool.

-

Harvesting: After incubation, place plates on ice, aspirate the medium, and wash the cell monolayer twice with ice-cold PBS to remove residual isotopes.

-

Cell Lysis/Scraping: Add a small volume of ice-cold PBS and use a cell scraper to detach the cells. Transfer the cell suspension to a microcentrifuge tube.

-

Pelleting: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.[20] Discard the supernatant and retain the cell pellet for extraction. The pellet can be flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Lipid Extraction from Cell Pellets

Causality: A robust extraction method is critical to quantitatively recover hydrophobic lipids like CEs while simultaneously precipitating proteins and separating them from polar metabolites. The Folch method, or its variations, is a gold standard that uses a chloroform/methanol mixture to efficiently solubilize lipids.[20][21]

Methodology:

-

Sample Preparation: Place the cell pellet tube on ice. If frozen, allow it to thaw on ice.

-

Internal Standard: Add an aliquot of a lipid internal standard mix directly to the pellet. This mix should contain a CE species not typically found in mammalian cells (e.g., Cholesteryl Heptadecanoate) at a known concentration to correct for extraction efficiency and instrument variability.[22]

-

Solvent Addition: Add 1 mL of an ice-cold 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.[23] Use glass vials or tubes to avoid plasticizer contamination.

-

Homogenization: Vortex the tube vigorously for 1 minute to lyse the cells and solubilize the lipids.

-

Phase Separation: Add 200 µL of water to induce phase separation. Vortex again for 30 seconds.

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

-

Lipid Collection: Carefully aspirate the lower chloroform layer using a glass syringe and transfer it to a new clean glass tube.[23]

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis, such as 1:1 (v/v) isopropanol:acetonitrile.[24]

Protocol 3: LC-MS/MS Quantification

Causality: This analytical technique provides two levels of specificity. First, High-Performance Liquid Chromatography (HPLC) separates lipids based on their physicochemical properties (e.g., hydrophobicity), separating this compound from other CEs. Second, tandem mass spectrometry (MS/MS) provides definitive identification and quantification based on the unique mass-to-charge ratio (m/z) of the parent molecule and its specific fragment ions.[18][25]

Methodology:

-

Chromatographic Separation:

-

Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: Employ a binary solvent gradient. For example, Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate; Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: Run a gradient from ~30% B to 100% B over 15-20 minutes to elute the highly hydrophobic CEs.

-

-

Mass Spectrometry Detection:

-

Ionization: Use positive-ion electrospray ionization (ESI+). The addition of ammonium formate to the mobile phase promotes the formation of [M+NH₄]⁺ adducts, which are stable and provide good signal for CEs.[25]

-

Scan Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

Unlabeled this compound: Monitor the transition from the ammoniated adduct parent ion to the characteristic cholestadiene fragment ion (e.g., m/z 622.6 → 369.3).

-

¹³C₁₆-Labeled this compound: Monitor the corresponding mass-shifted transition (e.g., m/z 638.6 → 369.3). The fragment ion remains the same as the label is on the fatty acid chain, which is lost.

-

Internal Standard: Monitor the specific transition for the chosen internal standard (e.g., Cholesteryl Heptadecanoate).

-

-

-

Quantification: Generate a standard curve using authentic standards of this compound of known concentrations. Calculate the amount of endogenous and newly synthesized this compound in the sample by comparing their peak areas to the standard curve and normalizing to the internal standard.

Representative Data

The following table illustrates hypothetical data from an experiment testing the effect of a SOAT1 inhibitor (e.g., K-604) on this compound biosynthesis in macrophages.

| Treatment Group | Total this compound (pmol/mg protein) | Newly Synthesized ¹³C₁₆-Cholesteryl Palmitoleate (pmol/mg protein) | % Synthesis Inhibition |

| Vehicle Control | 150.4 ± 12.5 | 85.2 ± 7.8 | - |

| SOAT1 Inhibitor (1 µM) | 95.8 ± 9.1 | 12.6 ± 2.3 | 85.2% |

Therapeutic Targeting of Cholesteryl Ester Synthesis

Given the central role of CE accumulation in atherosclerosis and its emerging role in other diseases, SOAT has been an attractive drug target for decades.[14][26] The therapeutic rationale is that inhibiting SOAT will prevent the trapping of cholesterol within cells (like macrophages), promoting its efflux and reducing foam cell formation.[27]

-

Small Molecule Inhibitors: A variety of small molecule inhibitors have been developed. Some, like Avasimibe and Pactimibe , are pan-inhibitors affecting both SOAT1 and SOAT2.[28] More recent efforts have focused on developing isoform-selective inhibitors, such as K-604 for SOAT1, to achieve more targeted effects and potentially reduce side effects.[28][29]

-

Clinical Landscape: Despite strong preclinical data, several large clinical trials with SOAT inhibitors for atherosclerosis have yielded disappointing results.[14][26] This has led to a re-evaluation of the strategy, with current research exploring the role of SOAT inhibitors in other contexts, such as neurodegenerative diseases and certain types of cancer where altered cholesterol metabolism is a feature.[16][30] The development of highly selective inhibitors and novel delivery methods remains an active area of investigation.[29]

Conclusion

The biosynthesis of this compound is a tightly regulated process at the heart of cellular lipid homeostasis. It is orchestrated by the sequential action of fatty acid desaturases and the pivotal SOAT/ACAT enzymes. This pathway not only governs the safe storage of cellular cholesterol but also represents a critical node in the pathogenesis of major human diseases. The advanced methodologies detailed herein, particularly stable isotope tracing coupled with LC-MS/MS, provide researchers with powerful tools to dissect this pathway's dynamics. A deeper understanding of the isoform-specific functions and regulation of SOAT enzymes will continue to fuel the development of next-generation therapeutics aimed at correcting dysregulated cholesterol metabolism.

References

-

Gidden, D. R., & Murphy, R. C. (2009). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(8), 1459–1468. [Link]

-

Wikipedia. (2023). Sterol O-acyltransferase. Retrieved from [Link]

-

Pal, A., & B-Rao, C. (2021). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]

-

Uchida, Y., & Miyagi, Y. (2021). Pathogenic contribution of cholesteryl ester accumulation in the brain to neurodegenerative disorders. Neuroscience Research, 170, 68-75. [Link]

-

Masukawa, Y., Narita, H., Shimizu, E., Kondo, N., Sugai, Y., & Akiyama, M. (2007). Mass spectrometric characterization of cholesterol esters and wax esters in epidermis of fetal, adult and keloidal human skin. Journal of Dermatological Science, 48(2), 119-129. [Link]

-

Hammad, S., Siegel, H. S., Marks, H. L., & Barbato, G. F. (1992). A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. Journal of Liquid Chromatography, 15(11), 2005-2018. [Link]

-

Metabolomics Core Facility. (n.d.). Lipid and fatty acid extraction protocol from biological samples. Retrieved from [Link]

-

ResearchGate. (n.d.). Palmitoleic Acid and Its Isomers in Mammalian Cells. Retrieved from [Link]

-

Lee, J. Y., & Ho, K. J. (1994). Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography. Journal of Lipid Research, 35(6), 1115-1121. [Link]

-

Chen, E. R., & Maxfield, F. R. (2024). Sterol O-acyltransferase (SOAT/ACAT) activity is required to form cholesterol crystals in hepatocyte lipid droplets. bioRxiv. [Link]

-

Bhattacharjee, P., Rutland, N., & Iyer, M. R. (2022). Targeting Sterol O-Acyltransferase/Acyl-CoA:Cholesterol Acyltransferase (ACAT): A Perspective on Small-Molecule Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 65(24), 16062-16098. [Link]

-

Lipotype. (n.d.). Cholesteryl Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. Retrieved from [Link]

-

Husen, Y., & Ahrends, R. (2019). Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. Analytical Chemistry, 91(5), 3614-3622. [Link]

-

Chang, C. C. Y., & Chang, T. Y. (2015). Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators. Journal of Biomedical Research, 29(2), 99-106. [Link]

-

Bhattacharjee, P., Rutland, N., & Iyer, M. R. (2022). Targeting Sterol O-Acyltransferase/Acyl-CoA:Cholesterol Acyltransferase (ACAT): A Perspective on Small-Molecule Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 65(24), 16062-16098. [Link]

-

Wikipedia. (2023). Cholesteryl ester. Retrieved from [Link]

-

Colas, R., & Dalli, J. (2020). Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. International Journal of Molecular Sciences, 21(18), 6648. [Link]

-

Goksøyr, J. (2013). Subcellular localization of sterol biosynthesis enzymes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 538-545. [Link]

-

ResearchGate. (n.d.). A-Fast-HPLC-Analysis-of-Cholesterol-and-Cholesteryl-Esters-in-Avian-Plasma.pdf. Retrieved from [Link]

-

Li, Y., & Yu, L. (2020). Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function. Journal of Biological Chemistry, 295(4), 981-994. [Link]

-

Al-Sari, N., & Al-Obaidi, M. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 1007. [Link]

-

Zhang, Y., & Ye, H. (2017). Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells. Analytical and Bioanalytical Chemistry, 409(24), 5691-5700. [Link]

-

ResearchGate. (n.d.). Cholesteryl esters and ACAT. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of ACAT-1 and ACAT-2 by various fatty acid anilide derivatives. Retrieved from [Link]

-

Patsnap. (2024). What are SOAT1 inhibitors and how do they work?. Retrieved from [Link]

-

Ulmer, C. Z., & Patterson, A. D. (2019). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry. In Methods in Molecular Biology (Vol. 1974, pp. 29-41). [Link]

-

Tuscany Diet. (2013). Long chain fatty acid synthesis in plants and animals. Retrieved from [Link]

-

Tall, A. R. (2008). Functions of cholesterol ester transfer protein and relationship to coronary artery disease risk. Journal of Clinical Investigation, 118(2), 433-436. [Link]

-

Rogers, K. A., & Chang, C. C. Y. (2018). Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture. Journal of Nanobiotechnology, 16(1), 6. [Link]

-

ResearchGate. (n.d.). Pathogenic contribution of cholesteryl ester accumulation in the brain to neurodegenerative disorders. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy. Retrieved from [Link]

-

Awgulewitsch, A., & Sundberg, J. P. (2015). Dysregulated expression of sterol O-acyltransferase 1 (Soat1) in the hair shaft of Hoxc13 null mice. Experimental and Molecular Pathology, 98(2), 228-234. [Link]

-

Scallen, T. J., & Nelson, D. L. (1987). Subcellular localization of the enzymes of cholesterol biosynthesis and metabolism in rat liver. Journal of Biological Chemistry, 262(20), 9641-9650. [Link]

-

Science.gov. (n.d.). palmitic acid palmitoleic: Topics by Science.gov. Retrieved from [Link]

-

Pal, A., & B-Rao, C. (2021). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]

-

Li, J., & Gu, D. (2023). Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy. Frontiers in Oncology, 13, 1198642. [Link]

-

Coppens, I., & Nishikawa, H. (2005). Host cell lipids control cholesteryl ester synthesis and storage in intracellular Toxoplasma. Cellular Microbiology, 7(6), 803-818. [Link]

-

Semantic Scholar. (n.d.). Subcellular localization of sterol biosynthesis enzymes. Retrieved from [Link]

-

Wikipedia. (2023). Fatty acid synthesis. Retrieved from [Link]

-

Prasad, A., & Achermann, J. C. (2011). Sterol O-acyltransferase 1 (SOAT1, ACAT) is a novel target of steroidogenic factor-1 (SF-1, NR5A1, Ad4BP) in the human adrenal. The Journal of Clinical Endocrinology & Metabolism, 96(4), E669-E674. [Link]

-

Dietschy, J. M., & Spady, D. K. (1984). Measurement of rates of cholesterol synthesis using tritiated water. Journal of Lipid Research, 25(13), 1469-1476. [Link]

-

Husen, Y., & Ahrends, R. (2019). Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. Analytical Chemistry, 91(5), 3614-3622. [Link]

Sources

- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 2. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]

- 3. lipotype.com [lipotype.com]

- 4. Pathogenic contribution of cholesteryl ester accumulation in the brain to neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 7. Subcellular localization of the enzymes of cholesterol biosynthesis and metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 9. tuscany-diet.net [tuscany-diet.net]

- 10. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Subcellular localization of sterol biosynthesis enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Sterol O-acyltransferase 1 (SOAT1, ACAT) is a novel target of steroidogenic factor-1 (SF-1, NR5A1, Ad4BP) in the human adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cholesteryl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 20. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 21. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Targeting Sterol O-Acyltransferase/Acyl-CoA:Cholesterol Acyltransferase (ACAT): A Perspective on Small-Molecule Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. What are SOAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 28. biorxiv.org [biorxiv.org]

- 29. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 30. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

A Guide to the Enzymatic Synthesis of Cholesteryl Palmitoleate for Research Standards

This technical guide provides a comprehensive overview of the enzymatic synthesis of cholesteryl palmitoleate, a critical standard for biomedical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the production of this high-purity cholesteryl ester.

Introduction: The Significance of this compound in Research

Cholesteryl esters are crucial lipids involved in the transport and storage of cholesterol within the body.[1][2] this compound, specifically, is the ester formed from cholesterol and palmitoleic acid.[3] It serves as an important biomarker and research standard in various biomedical fields. For instance, elevated plasma levels of this compound have been observed in animal models of atherosclerosis exposed to cigarette smoke and in pediatric patients with biliary atresia. Furthermore, it is utilized as a standard for the identification of cholesterol esters in human meibomian gland secretions. The availability of high-purity this compound is therefore essential for accurate quantification and the development of diagnostic and therapeutic strategies for lipid-related disorders.

While chemical synthesis methods exist, enzymatic synthesis offers a greener, more specific, and efficient alternative, yielding high-purity products under mild reaction conditions.[4] This guide will focus on the lipase-catalyzed synthesis of this compound, providing a detailed exploration of the methodology, from substrate selection to final product validation.

Principles of Enzymatic Esterification

The synthesis of this compound is achieved through an esterification reaction between cholesterol and palmitoleic acid. In an enzymatic approach, this reaction is catalyzed by a class of enzymes known as lipases (triacylglycerol acylhydrolases, EC 3.1.1.3).[5]

Lipases are versatile biocatalysts that can function in both aqueous and non-aqueous environments.[5][6] In an aqueous medium, they typically catalyze the hydrolysis of esters. However, in a micro-aqueous or organic solvent system, the thermodynamic equilibrium shifts to favor synthesis over hydrolysis.[4][5] This characteristic is harnessed for the production of esters like this compound.

Two primary enzymatic strategies can be employed:

-

Direct Esterification: This involves the direct reaction between cholesterol (the alcohol) and palmitoleic acid (the fatty acid).

-

Transesterification: This process involves the transfer of an acyl group from an existing ester (e.g., a simple alkyl ester of palmitoleic acid) to cholesterol.

The choice of strategy can depend on substrate availability, desired reaction kinetics, and downstream purification considerations. For the synthesis of a research-grade standard, direct esterification is often preferred for its straightforward reaction pathway.

The Catalytic Mechanism of Lipase

The lipase-catalyzed esterification follows a "Ping-Pong Bi-Bi" kinetic mechanism.[7][8] This involves the formation of an acyl-enzyme intermediate. First, the fatty acid (palmitoleic acid) acylates a serine residue in the lipase's active site, releasing a water molecule. Subsequently, the alcohol (cholesterol) attacks the acyl-enzyme intermediate, leading to the formation of the cholesteryl ester and regeneration of the free enzyme.

Experimental Workflow for this compound Synthesis

The following sections detail a robust, self-validating protocol for the enzymatic synthesis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Purpose |

| Cholesterol | ≥99% | Sigma-Aldrich | Substrate (alcohol) |

| Palmitoleic Acid | ≥98.5% | Cayman Chemical | Substrate (fatty acid) |

| Immobilized Lipase | Candida antarctica lipase B (Novozym® 435) or Rhizomucor miehei lipase (Lipozyme® RMIM) | Novozymes | Biocatalyst |

| n-Hexane | Anhydrous, ≥95% | Fisher Scientific | Reaction Solvent |

| Isopropanol | HPLC Grade | VWR | Solubilizing Agent |

| Acetonitrile | HPLC Grade | VWR | HPLC Mobile Phase |

| Chloroform | HPLC Grade | Fisher Scientific | Sample Preparation |

Rationale for Reagent Selection:

-

High-Purity Substrates: The use of high-purity cholesterol and palmitoleic acid is paramount to ensure the final product is free from contaminating lipids, which is critical for a research standard.

-

Immobilized Lipase: Immobilized lipases offer significant advantages over their free counterparts, including enhanced stability in organic solvents, ease of separation from the reaction mixture, and reusability, making the process more cost-effective and scalable.[9][10] Candida antarctica lipase B is particularly noted for its broad substrate specificity and high activity in organic media.[6]

-

Organic Solvent: A non-polar solvent like n-hexane is chosen to solubilize the non-polar substrates and shift the reaction equilibrium towards ester synthesis by minimizing water activity.[4]

Synthesis Protocol

Step 1: Substrate Preparation

-

Accurately weigh cholesterol and palmitoleic acid in a desired molar ratio (e.g., 1:1.5 or 1:2). A slight excess of the fatty acid can help drive the reaction to completion.

-

Dissolve the substrates in a minimal amount of anhydrous n-hexane in a screw-capped flask. Gentle warming (30-40°C) may be required to aid dissolution.

Step 2: Enzymatic Reaction

-

Add the immobilized lipase to the substrate solution. The enzyme loading is a critical parameter and should be optimized (typically 5-10% by weight of the total substrates).

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the reaction vessel in a shaking incubator set to a controlled temperature (typically 40-60°C). The optimal temperature will depend on the specific lipase used.

-

Allow the reaction to proceed for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Enzyme Removal and Product Isolation

-

After the reaction reaches completion (or equilibrium), cool the mixture to room temperature.

-

Separate the immobilized enzyme from the reaction mixture by simple filtration or centrifugation. The recovered enzyme can be washed with fresh solvent and reused.

-

The filtrate, containing the this compound, unreacted substrates, and solvent, is then subjected to purification.

Visualization of the Experimental Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Purification of this compound

To achieve the high purity required for a research standard, the synthesized this compound must be purified from unreacted cholesterol and palmitoleic acid.

Purification Protocol: Column Chromatography

-

Solvent Removal: Evaporate the n-hexane from the crude product mixture under reduced pressure using a rotary evaporator.

-

Column Preparation: Pack a silica gel column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the hexane/ethyl acetate mobile phase. This compound is less polar than cholesterol and palmitoleic acid and will therefore elute first.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed.

Analytical Techniques

| Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to this compound with a purity of ≥98%. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural confirmation and purity assessment | The mass spectrum should show the correct molecular ion peak for this compound (C43H74O2, MW: 623.1 g/mol ) and a fragmentation pattern consistent with its structure. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis | Presence of a characteristic ester carbonyl (C=O) stretch around 1735 cm⁻¹. |

Visualization of the Purification and Analysis Workflow

Caption: Purification and analysis workflow for this compound.

Conclusion

The enzymatic synthesis of this compound offers a robust, efficient, and environmentally friendly method for producing this vital research standard. By carefully selecting high-purity starting materials, optimizing reaction conditions with an appropriate immobilized lipase, and employing rigorous purification and characterization techniques, researchers can confidently produce this compound of a quality suitable for the most demanding applications in lipidomics, drug development, and biomedical research. This guide provides a foundational framework that can be adapted and optimized for specific laboratory settings and research needs.

References

-

Zubillaga, M. P., & Maerker, G. (1988). Transesterification of cholesteryl esters. Journal of the American Oil Chemists' Society, 65(5), 780–782. [Link]

-

Godfrey, D. G. (1988). Characteristics of an immobilized lipase for the commercial synthesis of esters. Journal of the American Oil Chemists' Society, 65(6), 927-931. [Link]

-

Yildirim, M., & Akkus, G. (2022). A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst. Steroids, 183, 109011. [Link]

-

Bernal, C., et al. (2018). Immobilized Lipases—A Versatile Industrial Tool for Catalyzing Transesterification of Phytosterols Solubilized in Plant Oils to Produce Their Fatty Acid Esters. Molecules, 23(11), 2822. [Link]

-

Swell, L., & Treadwell, C. R. (1981). Enzymatic formation of cholesteryl ester from cholesterol by gallbladder mucosa. Lipids, 16(12), 930-933. [Link]

-

Betigeri, S. S., & Neau, S. H. (2001). Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads. Applied Biochemistry and Biotechnology, 91-93, 739-752. [Link]

-

Godfrey, D. G. (1988). Characteristics of an immobilized lipase for the commercial synthesis of esters. Journal of the American Oil Chemists' Society, 65(6), 927-931. [Link]

-

Lanctôt, A. G., et al. (2016). Synthesis of cholesterol-reducing sterol esters by enzymatic catalysis in bio-based solvents or solvent-free. RSC Advances, 6(59), 54321-54325. [Link]

-

Christie, W. W. (1982). A simple procedure for rapid transmethylation of glycerolipids and cholesteryl esters. Journal of Lipid Research, 23(7), 1072-1075. [Link]

-

Guerin, M., et al. (1999). VLDL-bound lipoprotein lipase facilitates the cholesteryl ester transfer protein-mediated transfer of cholesteryl esters from HDL to VLDL. Journal of Lipid Research, 40(12), 2333-2339. [Link]

-

Hossain, M. S., & Bhattacherjee, D. (2020). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. International Journal of Organic Chemistry, 10(4), 189-198. [Link]

-

Stamatis, H., et al. (1999). Kinetic studies of lipase-catalyzed esterification in water-in-oil microemulsions and the catalytic behavior of immobilized lipase in MBGs. Journal of Molecular Catalysis B: Enzymatic, 7(1-4), 35-43. [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

-

Tacias-Pascacio, V. G., et al. (2021). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Catalysts, 11(11), 1367. [Link]

-

Chowdary, G. V., & Prapulla, S. G. (2005). Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Chemistry Section B, 44(11), 2322-2327. [Link]

-

de Souza, R. O., et al. (2021). Lipases as Effective Green Biocatalysts for Phytosterol Esters’ Production: A Review. Catalysts, 11(4), 481. [Link]

-

Nagao, T., et al. (2005). Recovery of sterols as fatty acid steryl esters from waste material after purification of tocopherols. Journal of the American Oil Chemists' Society, 82(9), 679-684. [Link]

-

Lanctôt, A. G., et al. (2016). Synthesis of cholesterol-reducing sterol esters by enzymatic catalysis in bio-based solvents or solvent-free. RSC Advances, 6(59), 54321-54325. [Link]

-

National Institute of Standards and Technology. (n.d.). Cholesteryl palmitate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ghailane, T., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3749. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13828666, this compound. Retrieved from [Link]

-

Das, A., et al. (2011). A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells. Journal of Lipid Research, 52(4), 843-848. [Link]

-

Graduation Escoffier. (n.d.). Esterification Reaction The Synthesis And Purification Of. Retrieved from [Link]

-

R, S., & G, N. (2009). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 52(1), 207-216. [Link]

- Google Patents. (n.d.). US4304925A - Process for purifying esters.

-

De, B. K., et al. (2018). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Critical Reviews in Food Science and Nutrition, 58(1), 111-128. [Link]

-

Chowdary, G. V., & Prapulla, S. G. (2005). Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Chemistry Section B, 44(11), 2322-2327. [Link]

-

Liew, S. F., et al. (2018). Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system. PLoS One, 13(2), e0192375. [Link]

-

Chen, Y. C., et al. (2018). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym 435: A Kinetic Study. Catalysts, 8(12), 629. [Link]

-

Shimada, Y., et al. (2000). Enzymatic Synthesizing of Phytosterol Oleic Esters. Journal of the American Oil Chemists' Society, 77(7), 765-769. [Link]

-

HSCprep. (n.d.). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

-

Wang, Y., et al. (2021). Enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil using response surface methodology. RSC Advances, 11(26), 15923-15931. [Link]

-

Rose, K. L., & Izzo, M. V. (2019). Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. In Methods in Molecular Biology (Vol. 1949, pp. 11-19). Humana Press. [Link]

-

Wang, Y., et al. (2021). Enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil using response surface methodology. RSC Advances, 11(26), 15923-15931. [Link]

-

Park, J. E., et al. (2020). High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina. Scientific Reports, 10(1), 1-10. [Link]

-

ResearchGate. (n.d.). A-Fast-HPLC-Analysis-of-Cholesterol-and-Cholesteryl-Esters-in-Avian-Plasma.pdf. Retrieved from [Link]

-

Myasoedova, V. A., & Orekhov, A. N. (2020). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. International Journal of Molecular Sciences, 21(18), 6783. [Link]

-

Chromatography Today. (n.d.). HPLC-MS used in cholesterol study. Retrieved from [Link]

-

Jana, C., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. Metabolites, 14(9), 567. [Link]

-

Sharpe, L. J., & Brown, A. J. (2021). Cholesterol synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6. Journal of Biological Chemistry, 297(3), 100994. [Link]

-

Dr. G Bhanu Prakash. (2023, November 15). Cholesterol Biosynthesis Pathway - Biochemistry [Video]. YouTube. [Link]

-

Khamaruddin, N. H., et al. (2012). Optimization of enzymatic synthesis of palm-based kojic acid ester using response surface methodology. Journal of Oleo Science, 61(10), 547-555. [Link]

Sources

- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 2. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C43H74O2 | CID 13828666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Introduction: Beyond Simple Storage - Unveiling the Role of Cholesteryl Palmitoleate

An In-Depth Technical Guide to the Function of Cholesteryl Palmitoleate in Lipid Droplets

Lipid droplets (LDs) have transitioned from being viewed as inert cellular fat reservoirs to dynamic organelles central to lipid metabolism, energy homeostasis, and cellular signaling.[1][2][3] Their basic structure, a core of neutral lipids encased in a phospholipid monolayer adorned with a specific proteome, belies their functional complexity.[4][5] The neutral lipid core is typically composed of triacylglycerols (TAGs) and cholesteryl esters (CEs), with the ratio varying significantly depending on cell type and metabolic state.[5][6] While TAGs are the primary energy store, CEs, formed by the esterification of cholesterol with a fatty acid, are crucial for managing cellular cholesterol levels and serving as a precursor pool for steroidogenesis.[1][7]

This guide moves beyond a general discussion of CEs to focus on a specific, biologically significant species: This compound . This molecule is formed from cholesterol and palmitoleic acid (cis-16:1n-7), a monounsaturated fatty acid increasingly recognized as a "lipokine" with signaling properties.[8][9] Understanding the function of this compound within lipid droplets requires a multi-faceted approach, examining its synthesis, its impact on LD structure and dynamics, the unique contributions of its palmitoleate moiety, and its role in pathophysiology. This document serves as a technical resource for researchers, providing a deep dive into the causality behind experimental observations and methodologies for its study.

Section 1: Biosynthesis and Packaging into Lipid Droplets

The journey of this compound begins at the endoplasmic reticulum (ER), the primary site of neutral lipid synthesis.[1][10] The formation of CEs is a critical cellular strategy to convert excess free cholesterol, which can be toxic and disrupt membrane integrity, into a more inert, storable form.[10][11]

The Esterification Engine: Acyl-CoA:Cholesterol Acyltransferases (ACATs)

The esterification of cholesterol with a long-chain fatty acyl-CoA is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[12][13] Mammals possess two isoforms, ACAT1/SOAT1 and ACAT2/SOAT2, which are integral membrane proteins residing in the ER.[10]

-

ACAT1 (SOAT1): Expressed ubiquitously in various tissues, ACAT1 is crucial for cholesterol storage in most cells, including macrophages and steroidogenic cells.[7][10] It plays a key role in protecting cells from the deleterious effects of excess free cholesterol.[11]

-

ACAT2 (SOAT2): Its expression is primarily restricted to the liver and intestine, where it is involved in packaging CEs into lipoproteins like VLDL and chylomicrons for transport.[10]

The synthesis of this compound specifically requires the availability of palmitoleoyl-CoA as the acyl donor. The activity of ACAT enzymes is tightly regulated by the intracellular concentration of its substrates, particularly free cholesterol.[6][12]

From ER Membrane to Lipid Droplet Core

The biogenesis of a lipid droplet is a fascinating process initiated within the ER bilayer.

-

Neutral Lipid Synthesis: ACAT and diacylglycerol acyltransferase (DGAT) enzymes synthesize CEs and TAGs, respectively, within the ER membrane.[1]

-

Lens Formation: As these hydrophobic, neutral lipids accumulate between the two leaflets of the ER membrane, they reach a concentration threshold that causes them to phase separate and coalesce, forming an oily "lens" structure.[1][14]

-

Budding and Maturation: This lens continues to grow and eventually buds off into the cytoplasm, encased in the cytoplasmic leaflet of the ER membrane, which forms the LD's characteristic phospholipid monolayer.[1] The nascent LD can continue to expand by local synthesis of neutral lipids on its surface or through fusion with other LDs.[1]

The specific incorporation of this compound into the LD core is thus a direct consequence of ACAT1/2 activity when both cholesterol and palmitoleoyl-CoA are available.

Caption: Biosynthesis of this compound and its incorporation into a nascent lipid droplet.

Section 2: Core Functions and the Influence of the Palmitoleate Moiety

The function of this compound in LDs is twofold: it shares the general roles of all CEs in cholesterol homeostasis while also potentially conferring unique properties due to its monounsaturated palmitoleate tail.

A Cellular Safe for Cholesterol

The primary and most well-understood function of CE storage is to buffer cellular free cholesterol levels.[6][11] By sequestering cholesterol in the LD core, cells are protected from its lipotoxicity. This is particularly vital in:

-

Steroidogenic Tissues (e.g., Adrenal Gland): These cells maintain large CE-rich LDs as a readily available reservoir of cholesterol for steroid hormone production.[7][15]

-

Macrophages: In the context of atherosclerosis, macrophages take up excess lipoproteins, and the cholesterol is esterified and stored in LDs, leading to the characteristic "foam cell" appearance.[1][16]

Impact on Lipid Droplet Properties

The composition of the neutral lipid core influences the biophysical properties and the associated proteome of the LD.

| Feature | Triacylglycerol (TAG)-Rich LDs | Cholesteryl Ester (CE)-Rich LDs |

| Primary Tissues | Adipocytes, Hepatocytes, Muscle[5][6] | Macrophages, Steroidogenic Cells[5][7] |

| Primary Function | Energy storage[6] | Cholesterol storage, Steroid precursor pool[7] |

| Core Physics | Liquid at 37°C | Can form supercooled liquid or liquid-crystalline phases[14] |

| Associated Proteome | Enriched in lipases for energy mobilization (e.g., ATGL) and specific Perilipin family members (PLIN1a/b, PLIN5).[15] | Enriched in proteins related to cholesterol metabolism and transport. Vimentin is a notable associated protein.[4][17] |

The presence of this compound contributes to the CE pool, influencing the physical state of the LD core. Studies suggest that CEs can form supercooled droplets, and that TAGs can facilitate the nucleation of these CE-rich LDs within the ER membrane.[14] This interplay is critical for efficient LD biogenesis in cells that store high levels of CEs.

The "Lipokine" Effect: The Role of Palmitoleate

Palmitoleic acid (16:1n-7) is not merely a passive structural component. Emerging research has identified it as a lipokine—a lipid hormone—that can mediate inter-organ communication and has generally beneficial metabolic effects.[8][9]

-

Anti-inflammatory Properties: Cis-palmitoleic acid has been shown to suppress inflammation in macrophages, a key process in atherosclerosis.[9][16]

-

Improved Insulin Sensitivity: Studies in animal models show that dietary palmitoleate can improve glucose metabolism and insulin sensitivity.[9][18]

-

Atheroprotection: Dietary supplementation with palmitoleic acid has been found to reduce the progression of atherosclerosis in mouse models, associated with improved lipid profiles and reduced inflammation.[9][18]

When esterified to cholesterol and stored in LDs, this compound represents a depot of this bioactive fatty acid. The hydrolysis of this compound can release both free cholesterol and free palmitoleic acid, which can then exert its local anti-inflammatory and metabolic signaling effects. This suggests that the specific CE species within an LD can fine-tune the cellular response upon mobilization.

Section 3: Association with Pathophysiology

Dysregulation of cholesteryl ester metabolism, and by extension this compound storage, is a hallmark of several major diseases.

-

Atherosclerosis: The accumulation of CEs in macrophage LDs is a critical event in the formation of atherosclerotic plaques.[13][16] The specific composition of these CEs, including the proportion of this compound versus cholesteryl oleate or cholesteryl linoleate, may influence the inflammatory state of the plaque. While cis-palmitoleate is anti-inflammatory, an overabundance of stored lipids can still drive foam cell formation.[16]

-

Cancer: Cancer cells exhibit profound metabolic reprogramming, often involving altered lipid metabolism to support rapid proliferation.[19][20][21] Aberrant accumulation of CEs in LDs has been observed in several cancers, including prostate and pancreatic cancer.[20][22] The enzyme ACAT1, which produces CEs, is often upregulated and its inhibition can reduce cancer cell proliferation, suggesting that storing cholesterol as esters is advantageous for tumor growth.[21][22]

-

Nonalcoholic Fatty Liver Disease (NAFLD): While NAFLD is primarily characterized by TAG accumulation in hepatocytes, alterations in cholesterol metabolism are also implicated. Quantifying the CE fraction in hepatic LDs may serve as an indicator of the degree of hepatic steatosis and progression to more severe disease.[23]

Section 4: Methodologies for the Study of this compound

A robust investigation of this compound requires precise methodologies for isolation, identification, and quantification. As a Senior Application Scientist, the causality behind protocol steps is as important as the steps themselves.

Protocol 1: Isolation of Lipid Droplets from Cultured Cells

This protocol is based on the unique buoyancy of LDs due to their high neutral lipid content.

Principle: Cells are mechanically lysed to preserve organelle integrity. The lysate is then placed at the bottom of a sucrose density gradient. Upon ultracentrifugation, the low-density LDs float to the top of the gradient, separating them from denser organelles and cytosolic proteins.

Step-by-Step Methodology:

-

Cell Harvest: Grow cells (e.g., macrophages, steroidogenic cells) to ~90% confluency. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS) to remove media components. Scrape cells into PBS and pellet by centrifugation (500 x g, 5 min, 4°C).

-

Homogenization: Resuspend the cell pellet in 1 mL of ice-cold hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors). Allow cells to swell on ice for 15 minutes.

-

Causality: The hypotonic buffer swells the cells, making them easier to break open gently without disrupting the fragile LDs. Protease inhibitors are critical to prevent degradation of LD-associated proteins.

-

-

Lysis: Lyse the swollen cells using 20-30 strokes in a Dounce homogenizer with a tight-fitting pestle on ice. Check for >90% lysis via microscopy.

-

Causality: Dounce homogenization provides mechanical shear that is gentle enough to break the plasma membrane while leaving most organelles, including LDs, intact. Sonication is generally too harsh.

-

-

Gradient Preparation: In an ultracentrifuge tube (e.g., SW 41), carefully layer the following sucrose solutions (dissolved in lysis buffer):

-

Bottom: 2 mL of cell homogenate mixed with an equal volume of 60% sucrose solution.

-

Middle Layers: Sequentially overlay with 2 mL of 20% sucrose, 2 mL of 10% sucrose, and 2 mL of 5% sucrose.

-

Top: 1 mL of lysis buffer (0% sucrose).

-

-

Ultracentrifugation: Centrifuge at 150,000 x g for 2 hours at 4°C.

-

Causality: The high centrifugal force drives organelles to their isopycnic point (the density at which they float). LDs, being the least dense, will travel upwards through the gradient.

-

-

Collection: The LDs will form a distinct white band at the 0%/5% sucrose interface. Carefully collect this band using a pipette. This is the purified LD fraction.

Protocol 2: Analysis of Cholesteryl Ester Profile by LC-MS/MS

Principle: Lipids are extracted from the isolated LD fraction using organic solvents. The complex lipid mixture is then separated by liquid chromatography (LC) based on hydrophobicity. The separated lipids are ionized and analyzed by tandem mass spectrometry (MS/MS), which provides both the mass of the parent molecule and its fragments, allowing for unambiguous identification and quantification of specific species like this compound.

Caption: Experimental workflow for the analysis of this compound via LC-MS/MS.

Step-by-Step Methodology:

-

Lipid Extraction (Folch Method):

-

To 100 µL of the isolated LD fraction, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Include an internal standard (e.g., a deuterated or C17-based CE) for accurate quantification.

-

Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes.

-

Add 400 µL of 0.9% NaCl solution, vortex again, and centrifuge (2,000 x g, 10 min) to separate the phases.

-

Causality: The chloroform/methanol mixture is a monophasic solvent system that effectively disrupts protein-lipid interactions and solubilizes virtually all lipids. Adding the salt solution induces a phase separation, where lipids partition into the lower chloroform layer while polar metabolites remain in the upper aqueous/methanol layer.

-

-

Sample Preparation:

-

Carefully collect the lower chloroform layer using a glass Pasteur pipette.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC injection (e.g., 9:1 methanol:chloroform).

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a reverse-phase column (e.g., C18). Use a gradient elution from a mobile phase with higher aqueous content to one with higher organic content (e.g., isopropanol/acetonitrile) to separate CEs based on their hydrophobicity (determined by both cholesterol backbone and fatty acid chain length/saturation).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Identification: this compound (C43H74O2, exact mass ~622.57) will be identified by its specific precursor ion in the first mass analyzer (MS1). Confirmation is achieved by fragmenting this precursor ion and detecting the characteristic neutral loss of the palmitoleic acid moiety or the presence of the cholesterol backbone fragment (m/z ~369.35) in the second mass analyzer (MS2).

-

Quantification: The amount of this compound is determined by integrating the area under its chromatographic peak and normalizing it to the peak area of the known amount of internal standard added in step 1.

-

Conclusion and Future Perspectives

This compound is far more than a simple storage lipid. It sits at the crossroads of cholesterol homeostasis and fatty acid signaling. Its accumulation within lipid droplets serves to protect cells from free cholesterol toxicity while simultaneously creating a depot for the bioactive lipokine, palmitoleic acid. The dysregulation of its storage is intimately linked with the progression of atherosclerosis, cancer, and metabolic diseases.

Future research, enabled by the robust analytical techniques outlined here, should focus on several key areas:

-

Proteomics: How does the enrichment of this compound in the LD core specifically alter the LD surface proteome and its interaction with other organelles?[3][4]

-

Signaling: What are the precise downstream signaling consequences of releasing palmitoleic acid from this compound hydrolysis in different cell types?

-

Therapeutics: Can targeting the synthesis (via ACAT1 inhibitors) or mobilization of specific CE species like this compound offer a more nuanced therapeutic strategy for metabolic diseases than general lipid-lowering drugs?

By viewing the lipid droplet through the lens of its specific molecular components, we can continue to unravel its complex role in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

-

Chang, T. Y., Li, B. L., Chang, C. C., & Urano, Y. (2009). Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators. PubMed Central. [Link]

-

Farese, R. V., & Walther, T. C. (2022). How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism. Biorxiv. [Link]

-

Wikipedia. Sterol O-acyltransferase. [Link]

-

Walther, T. C., & Farese, R. V. (2012). Dynamics and functions of lipid droplets. PubMed Central. [Link]

-

Hai, Q., & Smith, J. D. (2021). Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era. ResearchGate. [Link]

-

Hai, Q., & Smith, J. D. (2021). Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era. MDPI. [Link]

-

Li, J., et al. (2019). Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function. Journal of Biological Chemistry. [Link]

-

Wikipedia. Cholesteryl ester. [Link]

-

Choudhary, V., et al. (2020). Cholesterol esters form supercooled lipid droplets whose nucleation is facilitated by triacylglycerols. bioRxiv. [Link]

-

Funada, S., et al. (2023). Double bond configuration of palmitoleate is critical for atheroprotection. PubMed Central. [Link]

-

Khor, V. K., et al. (2014). The proteome of cholesteryl-ester-enriched versus triacylglycerol-enriched lipid droplets. Journal of Proteome Research. [Link]

-

Mozaffarian, D., et al. (2010). Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes. The American Journal of Clinical Nutrition. [Link]

-

Cermelli, S., et al. (2006). The proteomics of lipid droplets: structure, dynamics, and functions of the organelle conserved from bacteria to humans. PubMed Central. [Link]

-

Iannucci, A., et al. (2023). Decoding the Lipid Droplet Proteome: New Frontiers in Cardiovascular Disease Research. MDPI. [Link]

-

Khor, V. K., et al. (2014). The Proteome of Cholesteryl-Ester-Enriched Versus Triacylglycerol-Enriched Lipid Droplets. PLOS ONE. [Link]

-

Wilson, T. A., et al. (2007). Effects of Dietary Palmitoleic Acid on Plasma Lipoprotein Profile and Aortic Cholesterol Accumulation Are Similar to Those of Other Unsaturated Fatty Acids in the F1B Golden Syrian Hamster. PubMed Central. [Link]

-

Povea-Cabello, S., et al. (2021). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. MDPI. [Link]

-

Lu, X., et al. (2018). Lipid Metabolism and Lipid Droplets in Pancreatic Cancer and Stellate Cells. MDPI. [Link]

-

Khor, V. K., et al. (2014). The Proteome of Cholesteryl-Ester-Enriched Versus Triacylglycerol-Enriched Lipid Droplets. PLOS ONE. [Link]

-

Dalen, K. T., & Drevon, C. A. (2024). Regulation of lipid droplets and cholesterol metabolism in adrenal cortical cells. Vitamins and Hormones. [Link]

-

Cheng, C., et al. (2016). Lipid Metabolism, Apoptosis and Cancer Therapy. PubMed Central. [Link]

-

Vasseur, S., & Guillaumond, F. (2021). Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy. Frontiers in Oncology. [Link]

-

National Center for Biotechnology Information. This compound. PubChem. [Link]

-

Yang, Z., et al. (2019). Dietary Palmitoleic Acid Attenuates Atherosclerosis Progression and Hyperlipidemia in Low-Density Lipoprotein Receptor-Deficient Mice. Molecular Nutrition & Food Research. [Link]

-

Yang, Z., et al. (2019). Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice. PubMed Central. [Link]

-

Luo, J., et al. (2020). Lipid metabolism and cancer. PubMed Central. [Link]

-

Li, Y., et al. (2024). Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting. MDPI. [Link]

-

Chen, Y., et al. (2021). Analyzing the Cholesteryl Ester Fraction in Lipid Droplets with a Polarity-Ultrasensitive Fluorescence Lifetime Probe. Analytical Chemistry. [Link]

-

Shen, W. J., et al. (2013). Cholesterol Ester Droplets and Steroidogenesis. PubMed Central. [Link]

-

Lísa, M., & Holčapek, M. (2023). Recent Analytical Methodologies in Lipid Analysis. MDPI. [Link]

-

Wu, J., et al. (2020). Cis- and Trans-Palmitoleic Acid Isomers Regulate Cholesterol Metabolism in Different Ways. MDPI. [Link]

-

Wu, C. C., et al. (2019). Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis. [Link]

-

Wu, C. C., et al. (2018). Analytical methods for cholesterol quantification. ResearchGate. [Link]

Sources

- 1. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The proteomics of lipid droplets: structure, dynamics, and functions of the organelle conserved from bacteria to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The proteome of cholesteryl-ester-enriched versus triacylglycerol-enriched lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Proteome of Cholesteryl-Ester-Enriched Versus Triacylglycerol-Enriched Lipid Droplets | PLOS One [journals.plos.org]

- 6. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. Regulation of lipid droplets and cholesterol metabolism in adrenal cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era [mdpi.com]

- 12. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]

- 14. Cholesterol esters form supercooled lipid droplets whose nucleation is facilitated by triacylglycerols [ideas.repec.org]

- 15. Cholesterol Ester Droplets and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Double bond configuration of palmitoleate is critical for atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] The Proteome of Cholesteryl-Ester-Enriched Versus Triacylglycerol-Enriched Lipid Droplets | Semantic Scholar [semanticscholar.org]

- 18. Dietary Palmitoleic Acid Attenuates Atherosclerosis Progression and Hyperlipidemia in Low-Density Lipoprotein Receptor-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lipid Metabolism, Apoptosis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy [frontiersin.org]

- 21. Lipid metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lipid Metabolism and Lipid Droplets in Pancreatic Cancer and Stellate Cells | MDPI [mdpi.com]

- 23. Analyzing the Cholesteryl Ester Fraction in Lipid Droplets with a Polarity-Ultrasensitive Fluorescence Lifetime Probe. | Semantic Scholar [semanticscholar.org]

Cholesteryl Palmitoleate: A Modulator of Cell Membrane Fluidity and Organization

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The fluidity of the cell membrane is a critical biophysical property that governs a vast array of cellular functions, from signal transduction to molecular transport. While the role of free cholesterol as a bidirectional regulator of membrane fluidity is well-established, the influence of its esterified forms, such as cholesteryl palmitoleate, remains a more complex and emergent area of study. Cholesteryl esters, traditionally viewed as inert molecules for intracellular storage and transport, are now understood to associate with cellular membranes, potentially altering their structure and function. This technical guide provides a comprehensive exploration of the role of this compound in modulating cell membrane fluidity. We will deconstruct the established principles of membrane dynamics, delve into the unique biochemistry of cholesteryl esters, and present the mechanistic hypotheses for how this compound interacts with the lipid bilayer. Furthermore, this guide offers detailed, field-proven experimental protocols for investigating these interactions in model and cellular systems, equipping researchers with the tools to probe this nuanced aspect of membrane biology.

The Principle of Membrane Fluidity: A Cholesterol-Centric View

The concept of membrane fluidity is central to the fluid mosaic model, which describes the cell membrane as a two-dimensional liquid where lipids and proteins can diffuse laterally.[1] This dynamic nature is not uniform and is tightly regulated by several factors.

Key Determinants of Fluidity

Two primary factors dictate the baseline fluidity of a membrane:

-

Temperature: As temperature increases, lipids gain thermal energy, leading to more rapid and random movements, which increases membrane fluidity.[2] Conversely, at low temperatures, lipid chains become more ordered and pack tightly, decreasing fluidity.[2]

-

Fatty Acid Composition: The structure of phospholipid tails plays a crucial role. Saturated fatty acids are straight-chained and pack together tightly, resulting in a more viscous, less fluid membrane.[2][3] Unsaturated fatty acids contain one or more double bonds that create "kinks" in their tails, preventing tight packing and thereby increasing membrane fluidity.[2]

Cholesterol: The Bidirectional Regulator

Cholesterol is an amphipathic molecule that intercalates between phospholipids in the membrane and acts as a dynamic fluidity buffer.[4][5] Its effect is famously bidirectional, depending on the temperature and local lipid composition:

-

At High Temperatures: The rigid, planar steroid ring of cholesterol restricts the movement of nearby phospholipid fatty acid chains.[3][6] This reduces the membrane's fluidity and permeability, preventing it from becoming overly fluid and losing its structural integrity.[6]

-

At Low Temperatures: Cholesterol disrupts the ordered packing of saturated fatty acid tails, preventing them from forming a crystalline gel-like state.[3][6] This action increases the membrane's fluidity and ensures it remains functional in cooler conditions.

This dual function is critical for maintaining cellular homeostasis across various environmental conditions.[6]

Cholesteryl Esters: From Intracellular Storage to Membrane Association

While free cholesterol is an integral membrane component, the majority of cellular cholesterol can exist in an esterified form. Cholesteryl esters (CEs) are highly nonpolar lipids formed by joining a fatty acid to the hydroxyl group of cholesterol.[7]

Biosynthesis and Metabolism

The synthesis of cholesteryl esters from free cholesterol is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which is located in the endoplasmic reticulum (ER).[7][8] This process is a key mechanism for buffering free cholesterol levels to prevent cellular toxicity from excess cholesterol.[9][10] The resulting CEs are the primary components stored within intracellular lipid droplets.[7]

Caption: Synthesis of this compound via the ACAT enzyme.

This compound: Structure and Properties